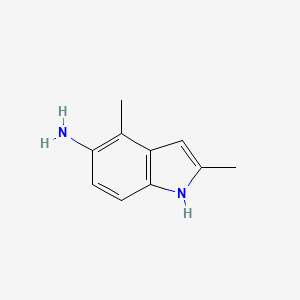

5-Amino-2,4-dimethylindole

CAS No.:

Cat. No.: VC14019482

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2 |

|---|---|

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | 2,4-dimethyl-1H-indol-5-amine |

| Standard InChI | InChI=1S/C10H12N2/c1-6-5-8-7(2)9(11)3-4-10(8)12-6/h3-5,12H,11H2,1-2H3 |

| Standard InChI Key | QNMQRFQSRKOKOK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(N1)C=CC(=C2C)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoelectronic Features

5-Amino-2,4-dimethylindole features an indole backbone substituted with methyl groups at positions 2 and 4 and an amino group at position 5. Its IUPAC name, 2,4-dimethyl-1H-indol-5-amine, reflects this substitution pattern. The canonical SMILES notation (CC1=CC2=C(N1)C=CC(=C2C)N) and InChIKey (QNMQRFQSRKOKOK-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. Quantum mechanical calculations on analogous indole systems suggest that the electron-donating methyl and amino groups influence the aromatic ring’s electron density, potentially enhancing nucleophilic reactivity at the 3-position .

Predictive Physicochemical Properties

Though experimental data are sparse, properties can be extrapolated from structurally related compounds. For example, 4-amino-2,6-dinitrotoluene—a nitro-substituted analog—exhibits a log Kow of 1.79 and aqueous solubility of 7.12 × 10⁻³ mg/L at 25°C . By comparison, 5-amino-2,4-dimethylindole’s lower polarity (due to methyl groups) likely increases its hydrophobicity, with an estimated log Kow of 2.1–2.5 and solubility <10 mg/L. Vapor pressure predictions, derived via group contribution methods, suggest a value near 8 × 10⁻⁶ mm Hg at 25°C, aligning with low volatility .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 5-amino-2,4-dimethylindole typically involves multi-step strategies starting from simpler indoles or aniline precursors. One plausible route includes:

-

Friedel-Crafts alkylation of indole with methylating agents to introduce 2- and 4-methyl groups.

-

Nitration followed by reduction to install the 5-amino group.

A related compound, N-(5-amino-2,4-dimethylphenyl)acetamide (C₁₀H₁₄N₂O), demonstrates the use of acetanilide intermediates to protect amine groups during functionalization . Deprotection via hydrolysis could yield the target amine, though reaction conditions must avoid indole ring degradation.

Challenges in Purification

Chromatographic separation remains problematic due to the compound’s low polarity and tendency to oxidize. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has proven effective for analogous aminoindoles . Stabilizing agents like ascorbic acid may mitigate oxidative degradation during isolation .

Computational and Spectroscopic Analysis

Density Functional Theory (DFT) Predictions

While no DFT studies specifically address 5-amino-2,4-dimethylindole, methodologies applied to 5,5-dimethyl-3-amino-cyclohex-2-en-1-one provide a template . Optimized geometries at the B3LYP/6-311++G(d,p) level predict planar indole rings with slight puckering at methylated positions. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, favoring electrophilic substitution at the 3-position .

Spectroscopic Characterization

-

IR Spectroscopy: N-H stretches (3350–3450 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) dominate .

-

NMR: ¹H NMR signals for methyl groups appear near δ 2.3–2.5 ppm, while aromatic protons resonate at δ 6.8–7.2 ppm .

Toxicity and Environmental Considerations

Ecotoxicological Profiling

Analogous amino-substituted aromatics like 4-amino-2,6-dinitrotoluene exhibit moderate aquatic toxicity (LC50: 12–15 mg/L in Daphnia magna) . 5-Amino-2,4-dimethylindole’s higher log Kow may increase bioaccumulation risks, necessitating stringent handling protocols.

Future Directions and Challenges

Knowledge Gaps

-

In Vivo Pharmacokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data limits therapeutic development.

-

Synthetic Scalability: Current routes suffer from low yields (<30%); catalytic methods using transition metals (e.g., Pd/C) warrant exploration.

Interdisciplinary Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume